molecular formula C10H13N3 B1607492 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine CAS No. 630091-54-2

2-(5-methyl-1H-benzimidazol-2-yl)ethanamine

Cat. No.: B1607492
CAS No.: 630091-54-2
M. Wt: 175.23 g/mol
InChI Key: BQXLLXSCNRJESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine is a benzimidazole derivative intended for research and laboratory use. The benzimidazole scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds . This core structure is known for its role in pharmaceuticals, particularly in anthelmintic agents like mebendazole and albendazole, which function by inhibiting tubulin polymerization in parasites . The structural features of this compound—specifically the benzimidazole ring and a flexible ethanamine side chain—make it a valuable intermediate for synthesizing novel compounds with potential pharmacological activities. Researchers are exploring similar structures for combined anthelmintic and antioxidant properties, as well as for anticancer applications, given the demonstrated ability of some benzimidazoles to induce apoptosis in cancer cells . This product is provided For Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

more Exclusive Research Data

click here to get more exclusive research data

IUPAC Name

2-(6-methyl-1H-benzimidazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h2-3,6H,4-5,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXLLXSCNRJESI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358921
Record name 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630091-54-2, 24625-24-9
Record name 6-Methyl-1H-benzimidazole-2-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630091-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Classical Condensation Approach

The foundational method involves condensing o-phenylenediamine with 5-methyl-substituted carboxylic acids or derivatives in acidic conditions.

  • Procedure :
    • o-Phenylenediamine (0.01 mol) and 5-methyl-2-nitrobenzoic acid (0.01 mol) are refluxed in glacial acetic acid (20 mL) for 4–6 hours.
    • The intermediate nitro compound is reduced using hydrogen gas (H₂) over a palladium catalyst or sodium borohydride (NaBH₄) to yield the amine.
    • Purification is achieved via recrystallization from ethanol or dimethylformamide (DMF).
  • Key Reaction :
    $$
    \text{o-Phenylenediamine} + \text{5-methyl-2-nitrobenzoic acid} \xrightarrow{\text{AcOH, reflux}} \text{2-(5-methyl-1H-benzimidazol-2-yl)nitrobenzene} \xrightarrow{\text{NaBH}_4} \text{Target compound}
    $$

Heterocyclic Functionalization via 1,3,4-Oxadiazole Intermediates

Modification of benzimidazole derivatives through 1,3,4-oxadiazole formation is a robust route.

  • Steps :
    • Alkylation : 2-Mercaptobenzimidazole is treated with ethyl chloroacetate in alkaline methanol to introduce an acetoxy group.
    • Hydrazide Formation : The ester intermediate is converted to acetohydrazide using hydrazine hydrate.
    • Cyclization : Reaction with carbon disulfide (CS₂) and potassium hydroxide (KOH) forms the 1,3,4-oxadiazole ring.
    • Amination : The oxadiazole-thiol derivative undergoes nucleophilic substitution with bromoethylamine to introduce the ethanamine side chain.
  • Optimized Conditions :


























    Step Reagents Temperature Time Yield
    Alkylation Ethyl chloroacetate, NaOH 60°C 3 h 76%
    Cyclization CS₂, KOH Reflux 10 h 55%

Mannich Reaction for Direct Amination

Mannich bases provide a pathway to introduce amine groups directly onto the benzimidazole core.

  • Protocol :
    • 2-(5-Methyl-1H-benzimidazol-2-yl)thiol (0.005 mol) is reacted with formaldehyde (0.005 mol) and ethylamine (0.005 mol) in ethanol under reflux for 8 hours.
    • The product is purified via recrystallization from DMF.
  • Mechanism :
    $$
    \text{Benzimidazole-thiol} + \text{HCHO} + \text{EtNH}_2 \xrightarrow{\text{EtOH}} \text{2-(5-methyl-1H-benzimidazol-2-yl)ethanamine}
    $$

Oxidation-Reduction Strategies

Oxidation of thiol derivatives followed by reduction is employed for ethanamine side-chain installation.

  • Sulfonic Acid Intermediate :
    • 1H-Benzimidazole-2-thiol is oxidized with potassium permanganate (KMnO₄) in NaOH to form sulfonic acid.
    • The sulfonic acid is treated with hydrazine hydrate (99%) under reflux to yield the hydrazine derivative, which is subsequently reduced to the primary amine.

Industrial-Scale Production Considerations

For large-scale synthesis, key optimizations include:

  • Catalytic Hydrogenation : Replacement of NaBH₄ with H₂/Pd-C for greener and cost-effective nitro-group reduction.
  • Continuous Flow Systems : Automated reactors for condensation and cyclization steps improve yield consistency.
  • Purification : Column chromatography or fractional distillation replaces recrystallization for higher throughput.

Summary of Methodologies

Method Key Advantages Limitations Yield Range
Classical Condensation High purity, simple setup Multi-step reduction 60–75%
Oxadiazole Intermediates Modular functionalization Toxic CS₂ usage 50–65%
Mannich Reaction Single-step amination Limited substrate scope 70–80%

Chemical Reactions Analysis

Substitution Reactions

The benzimidazole ring and ethylamine side chain enable nucleophilic and electrophilic substitution reactions.

Formation of 5-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiole

  • Reagents/Conditions : Potassium hydroxide, carbon disulfide, ethanol, reflux for 10 hours.

  • Mechanism : The hydrazide derivative reacts with carbon disulfide to form a thiole intermediate, which undergoes cyclization to yield the oxadiazole derivative.

  • Yield : 55% (pale yellow solid, mp 175–176°C) .

Condensation Reactions

The compound participates in condensation reactions to form heterocyclic derivatives.

Reaction with Ethyl Chloroacetate

  • Reagents : Ethyl chloroacetate, anhydrous K₂CO₃.

  • Conditions : Stirring at room temperature followed by heating.

  • Product : Substituted acetamide derivatives incorporating the benzimidazole fragment .

Formation of 1,3,4-Oxadiazole Derivatives

  • Reagents : Carbon disulfide, potassium hydroxide.

  • Conditions : Reflux in ethanol for extended periods.

  • Product : Oxadiazole-thiole derivatives, which serve as intermediates for further functionalization .

Oxidation and Reduction Reactions

While specific oxidation/reduction data for this compound is limited in the provided sources, benzimidazole derivatives generally undergo such transformations.

Potential Oxidation Pathways

  • Reagents : KMnO₄ or CrO₃ (common oxidizing agents for benzimidazoles).

  • Products : Oxidized derivatives (e.g., hydroxylated or carbonylated ring systems).

Potential Reduction Pathways

  • Reagents : H₂/Pd catalyst or NaBH₄ (common reducing agents).

  • Products : Reduced derivatives (e.g., hydrogenated aromatic rings or modified side chains).

Reactions with Nucleophiles

The ethylamine side chain participates in nucleophilic reactions, enabling further functionalization.

Reaction with N-Aryl Chloroacetamides

  • Reagents : N-Aryl chloroacetamide, K₂CO₃.

  • Conditions : Heating in acetone.

  • Product : Amides with aryl substituents linked to the benzimidazole core .

Reaction Conditions for Oxadiazole Formation

Reagent/StepDetails
Starting MaterialHydrazide derivative (compound 3)
ReagentsKOH, carbon disulfide
SolventEthanol
TemperatureReflux for 10 hours
Yield55% (pale yellow solid)

Key Research Findings

  • Versatility in Derivative Synthesis : The compound acts as a precursor for diverse heterocyclic derivatives, including oxadiazoles and thioacetamides, through substitution and condensation reactions .

  • Reaction Efficiency : Reactions typically proceed under mild conditions (e.g., room temperature with K₂CO₃) or moderate heating (60°C), ensuring high yields and simplicity in execution .

  • Structural Influence : The methyl group at the 5-position enhances reactivity, facilitating substitution and condensation pathways .

This compound’s reactivity highlights its utility in medicinal chemistry for generating bioactive molecules with tailored properties.

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that benzimidazole derivatives, including 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine, exhibit significant anticancer properties. These compounds are known to inhibit enzymes involved in DNA replication and repair, which is crucial for cancer cell proliferation. For instance, certain derivatives have demonstrated the ability to modulate enzyme activity that influences cellular processes critical to tumor growth .

Antimicrobial Properties

Research has shown that this compound and its derivatives possess broad-spectrum antimicrobial activity. In particular, studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin . Additionally, these compounds have shown antifungal activities against strains such as Candida albicans and Aspergillus niger, indicating their potential as new antimicrobial agents .

Antidiabetic and Anti-inflammatory Effects

Benzimidazole derivatives are also being investigated for their antidiabetic properties. Some studies suggest that these compounds may enhance insulin sensitivity and reduce blood glucose levels. Furthermore, their anti-inflammatory effects could be beneficial in treating conditions characterized by chronic inflammation.

Catalysis

The unique structure of this compound allows it to be utilized in catalysis. Its derivatives can serve as ligands in metal complexes that exhibit catalytic activity in various organic reactions, including oxidation and cross-coupling reactions. This application is particularly relevant in the synthesis of complex organic molecules.

Development of Bioactive Materials

Due to their biological activity, compounds derived from this compound are being explored for use in bioactive materials. These materials could find applications in drug delivery systems or as coatings for medical devices to prevent infections.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various benzimidazole derivatives, this compound exhibited significant activity against Escherichia coli and Staphylococcus aureus. The study utilized microbroth dilution methods to determine MIC values, highlighting the compound's potential as an alternative therapeutic agent against resistant bacterial strains .

Case Study 2: Anticancer Mechanism Investigation

Another research effort focused on the mechanism of action of this compound in cancer cells. The findings suggested that this compound induces apoptosis through the activation of caspase pathways while inhibiting cell cycle progression at the G0/G1 phase. This dual action underscores its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzimidazole Core

Halogenated Derivatives
  • [2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride

    • Molecular formula : C₁₀H₁₄Cl₃N₃
    • Molecular weight : 282.59 g/mol
    • Key features : Chlorine at position 5 and a methylated ethylamine side chain.
    • Impact : The electron-withdrawing chlorine enhances π-π stacking interactions with aromatic residues in target proteins. The dihydrochloride form improves aqueous solubility compared to the free base .
  • 2-(5-Fluoro-1H-benzimidazol-2-yl)ethanamine

    • Key features : Fluorine at position 4.
    • Impact : Fluorine’s bioisosteric properties may increase metabolic stability and membrane permeability relative to the methyl-substituted parent compound .
Heterocyclic Ring Modifications
  • 2-(1,3-Benzothiazol-2-yl)ethanamine Molecular formula: C₉H₁₀N₂S Molecular weight: 178.26 g/mol Key features: Replacement of benzimidazole with benzothiazole.

Side Chain Modifications

NBOMe Series (Phenethylamine Derivatives)
  • 25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine)
    • Key features : Dimethoxy substitutions on the phenyl ring and an N-benzyl group.
    • Impact : The N-benzyl group and methoxy substitutions confer high serotonin receptor (5-HT₂ₐ) affinity, leading to potent psychoactive effects. This contrasts with the simpler ethylamine side chain in the target compound, which lacks such receptor selectivity .
N-Methylated Derivatives
  • However, it may decrease hydrogen-bonding interactions with biological targets .

Functional Group Additions

  • Benzimidazole-2-carboxylic Acids (40–46)

    • Key features : Carboxylic acid group at the 2-position.
    • Impact : Introduces high polarity, improving water solubility but limiting membrane permeability. Useful for ionic interactions in enzyme inhibition .
  • N-Methyl-5-substituted (1H-benzimidazol-2-yl)methanol Derivatives (47–53) Key features: Methanol group at the 2-position. Impact: The hydroxyl group enables hydrogen bonding, while N-methylation balances lipophilicity for improved bioavailability .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility Key Substituent Effects
2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine 175.23 1.8 Moderate in water Methyl enhances lipophilicity
[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride 282.59 2.5 High (salt form) Chlorine increases binding affinity
2-(1,3-Benzothiazol-2-yl)ethanamine 178.26 2.1 Low Sulfur reduces basicity
25I-NBOMe 413.25 3.8 Low Methoxy groups enhance receptor affinity

Biological Activity

2-(5-methyl-1H-benzimidazol-2-yl)ethanamine, a derivative of benzimidazole, has garnered attention due to its diverse biological activities. Benzimidazole compounds are known for their interactions with various molecular targets, influencing cellular processes and exhibiting therapeutic potential in several fields, including oncology and infectious diseases.

Chemical Structure and Properties

The compound is characterized by its unique structure that combines a benzimidazole ring with an ethylamine side chain. Its molecular formula is C10H13N3C_{10}H_{13}N_3, with a molecular weight of approximately 175.23 g/mol. The methyl substitution at the 5-position of the benzimidazole ring enhances its chemical properties and biological activities, potentially increasing its binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interfere with critical cellular processes. Key mechanisms include:

  • Inhibition of DNA Topoisomerases : Similar compounds have demonstrated the ability to inhibit DNA topoisomerases, enzymes crucial for DNA replication and repair. This inhibition can lead to cytotoxic effects in cancer cells .
  • Antimicrobial Activity : Benzimidazole derivatives are recognized for their antibacterial, antifungal, and antiparasitic properties. Studies have shown that this compound exhibits significant antimicrobial effects against various pathogens .

Biological Activity Data

Research has highlighted the potential applications of this compound across various biological contexts. Below is a summary table of its biological activities:

Activity Type Target Organisms/Enzymes Effect Observed Reference
AnticancerHeLa, MCF7, A431 cellsCytotoxicity and topoisomerase inhibition
AntimicrobialAspergillus nigerInhibition of fungal growth
AntibacterialStaphylococcus aureusModerate antibacterial activity
Enzyme InhibitionDNA topoisomerasesInterference with DNA replication

Case Studies

Several studies have explored the biological activity of benzimidazole derivatives, including this compound:

  • Anticancer Studies : A study evaluated the cytotoxic effects of various benzimidazole derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against HeLa cells, suggesting potential as an anticancer agent .
  • Antimicrobial Efficacy : Research demonstrated that this compound showed promising antifungal activity against Aspergillus niger, highlighting its potential use in treating fungal infections .
  • Enzyme Interaction : Computational studies have indicated that the compound can effectively bind to DNA gyrase B from Escherichia coli, suggesting a mechanism for its antibacterial properties through enzyme inhibition .

Q & A

Q. What strategies identify synergistic effects with co-administered therapeutics?

  • Methodology : Screen combinatorial libraries (e.g., this compound + SSRIs) using isobolographic analysis. Synergy scores (Combination Index < 1) indicate enhanced antidepressant activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-methyl-1H-benzimidazol-2-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(5-methyl-1H-benzimidazol-2-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.